N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of thiazolo[4,3-d]pyrimidines
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
It is known that similar compounds, such as pyrimidines, have been shown to inhibit the expression and activities of certain vital inflammatory mediators, namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These mediators are involved in various biochemical pathways, and their inhibition can lead to downstream effects.
Result of Action
For instance, indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
- Formation of the thiazole ring through a cyclization reaction.
- Introduction of the pyrimidine ring via a condensation reaction.
- Functionalization of the resulting thiazolo[4,3-d]pyrimidine core with benzyl and methyl groups.
The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide has a variety of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide include other thiazolo[4,3-d]pyrimidine derivatives, such as:
- N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide .
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct chemical properties and potential applications. Its combination of benzyl, methyl, and isobutyl groups, along with the thiazolo[4,3-d]pyrimidine core, makes it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
N-benzyl-N-methyl-6-(2-methylpropyl)-5,7-dioxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11(2)9-22-16(23)14-13(19-18(22)25)15(26-20-14)17(24)21(3)10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKYRYAUURHQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.